Neoglucobrassicin

Phytohormone elicitation Glucosinolate biosynthesis Plant defense signaling

Neoglucobrassicin is the definitive N-1 methoxylated indole glucosinolate reference standard, supplied as the potassium salt at ≥98% HPLC purity. Unlike non-methoxylated analogs, its unique N-1 methoxy group fundamentally alters hydrolysis product profiles, enabling LC-MS/MS quantification (m/z 97 precursor ion) and driving AhR/XRE-mediated antagonism of Nrf2—a distinct mode of action critical for diet-drug interaction studies. As the highest differential biomarker (16.2-fold) discriminating red vs. green kale chemotypes, it is essential for metabolic engineering, CYP81F4 expression monitoring, and blackleg disease resistance biomarker panels. Validated for inter-day/intra-day precision in Arabidopsis root matrices with negligible matrix effects.

Molecular Formula C17H22N2O10S2
Molecular Weight 478.5 g/mol
CAS No. 5187-84-8
Cat. No. B1238046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoglucobrassicin
CAS5187-84-8
Synonymsneoglucobrassicin
nGBS cpd
Molecular FormulaC17H22N2O10S2
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/t12-,14-,15+,16-,17+/m1/s1
InChIKeyPKKMITFKYRCCOL-CMZRPVNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoglucobrassicin (CAS 5187-84-8): Analytical Reference Standard for Indole Glucosinolate Quantification and Plant Defense Research


Neoglucobrassicin (N-methoxy-3-indolylmethyl glucosinolate) is a methoxylated indole glucosinolate widely distributed across Brassicales species [1]. As a secondary metabolite derived from tryptophan, it participates in plant defense responses against herbivores and pathogens [2]. Neoglucobrassicin is available as an analytical reference standard, typically supplied as the potassium salt with chromatographic purity ≥95% (HPLC) for qualitative determination and method validation . Its molecular formula is C17H21N2O10S2K (potassium salt form) with a molecular weight of 516.58 g/mol [3].

Neoglucobrassicin (CAS 5187-84-8): Why Glucobrassicin or Other Indole Glucosinolates Cannot Serve as Functional Equivalents


Indole glucosinolates including glucobrassicin, 4-hydroxyglucobrassicin, 4-methoxyglucobrassicin, and neoglucobrassicin exhibit distinct structural modifications on the indole ring [1]. These structural differences translate into non-interchangeable biological activities: the methoxylation pattern at the N-1 position of neoglucobrassicin fundamentally alters its hydrolysis product profile and downstream signaling effects compared to non-methoxylated analogs [2]. Notably, neoglucobrassicin hydrolysis products act via the AhR/XRE pathway to antagonize Nrf2-mediated gene activation—an effect distinct from the Nrf2-activating properties of glucoraphanin-derived sulforaphane [3]. Furthermore, the genetic control of neoglucobrassicin biosynthesis involves distinct cytochrome P450 enzymes (CYP81F4) and methyltransferases that differ from those governing other indole glucosinolates [4].

Neoglucobrassicin (CAS 5187-84-8): Product-Specific Quantitative Evidence and Comparator Analysis


Neoglucobrassicin vs. Glucobrassicin: Subspecies-Specific Jasmonate Induction in Brassica oleracea

In a head-to-head comparison under methyl jasmonate (MeJA) treatment, neoglucobrassicin and glucobrassicin exhibited subspecies-specific induction patterns in Brassica oleracea. MeJA treatment induced strikingly higher accumulation of glucobrassicin in cabbage and kale, whereas neoglucobrassicin showed markedly higher accumulation specifically in broccoli compared to untreated controls [1]. This differential responsiveness demonstrates that the two compounds are under distinct regulatory control and cannot be treated as interchangeable biomarkers of jasmonate-mediated defense activation.

Phytohormone elicitation Glucosinolate biosynthesis Plant defense signaling

Neoglucobrassicin Breakdown Products Antagonize Nrf2 Activation: Functional Antagonism vs. Glucoraphanin

Myrosinase-treated neoglucobrassicin (nGBS) breakdown products potently inhibit glucoraphanin (GRA)-mediated stimulation of NQO1 enzyme activity and Gpx2 promoter activation in HepG2 cells [1]. This antagonism operates through an intact xenobiotic responsive element (XRE) and is also observed with benzo[a]pyrene, a prototypical aryl hydrocarbon receptor (AhR) ligand, implicating the AhR/XRE pathway as the mechanistic mediator [1]. In contrast, glucoraphanin hydrolysis products (sulforaphane) act via the Nrf2/ARE pathway to induce phase 2 enzymes [1].

Nrf2 signaling Phase 2 enzyme induction Chemoprevention AhR/XRE pathway

Neoglucobrassicin Thermal Stability Profile Relative to Gluconapin in Isatis indigotica Roots

In the first comparative thermal stability assessment of four main glucosinolates from Isatis indigotica roots, neoglucobrassicin exhibited a distinct thermal degradation profile. Gluconapin demonstrated the most robust thermal stability among the four GLSs, retaining structural integrity even at 100°C [1]. In contrast, neoglucobrassicin, along with progoitrin and epiprogoitrin, was stable only at lower temperatures (0–20°C), exhibited degradation at 40°C, and underwent complete degradation at 60°C [1].

Thermal stability Glucosinolate degradation Food processing Analytical method development

Neoglucobrassicin as Chemotype Discriminator: 16.2-Fold Differential Accumulation in Red vs. Green Kale Hairy Roots

In a comparative analysis of glucosinolate production in green and red kale (Brassica oleracea var. acephala) hairy roots, neoglucobrassicin exhibited the most extreme differential accumulation among six quantified glucosinolates. While 4-methoxyglucobrassicin, glucobrassicin, and 4-hydroxyglucobrassicin levels were 6.21-fold, 5.98-fold, and 2-fold higher respectively in green kale than in red kale, neoglucobrassicin showed the opposite pattern with 16.2-fold higher levels in red kale than in green kale [1].

Plant chemotyping Hairy root cultures Glucosinolate biosynthesis Metabolic engineering

Analytical Method Validation: LC-MS/MS Performance Metrics for Neoglucobrassicin in Arabidopsis Root Extracts

An LC-QqQ(LIT)-MS/MS method developed for intact glucosinolate quantification in Arabidopsis thaliana roots demonstrated satisfactory inter-day and intra-day precision, accuracy, and recovery for neoglucobrassicin, along with glucoiberin, gluconapin, glucobrassicin, and 4-methoxyglucobrassicin [1]. In contrast, 4-hydroxyglucobrassicin, glucoraphanin, and glucoerucin showed suboptimal recovery and accuracy, necessitating quantification corrections [1]. Matrix effects were negligible for all target analytes [1].

LC-MS/MS method validation Arabidopsis thaliana Glucosinolate quantification Analytical chemistry

Neoglucobrassicin Anti-Inflammatory Activity in Mouse Macrophage Respiratory Burst Assay

In a comprehensive bioactivity screen of glucosinolates isolated from Isatis indigotica roots, all tested glucosinolate samples (including progoitrin, epiprogoitrin, gluconapin, and neoglucobrassicin) were inactive against H3N2 influenza virus and four pathogenic bacterial strains [1]. However, only two previously unnoticed glucosinolates—gluconapin and neoglucobrassicin—exhibited significant anti-inflammatory activity against the respiratory burst of mouse macrophages, whereas other isolated GLSs did not [1].

Anti-inflammatory activity Respiratory burst Macrophage assay Indole glucosinolate

Neoglucobrassicin (CAS 5187-84-8): Validated Research and Industrial Application Scenarios


Quantitative LC-MS/MS Analysis of Intact Glucosinolates in Arabidopsis thaliana Root Metabolomics

Neoglucobrassicin is a validated analytical target for LC-MS/MS quantification in Arabidopsis root extracts. The established method using a Synergi Fusion C18 column and LC-QqQ(LIT)-MS/MS with precursor ion scan of m/z 97 demonstrates satisfactory inter-day and intra-day precision, accuracy, and recovery for neoglucobrassicin, with negligible matrix effects [1]. This method has been applied to quantify intact glucosinolates in four different Arabidopsis wild-type accessions, revealing accession-specific concentration and composition differences [1].

Plant-Pathogen Interaction Studies: Glucosinolate-Mediated Defense Against Leptosphaeria maculans in Brassica Crops

Neoglucobrassicin serves as a critical biomarker in blackleg disease resistance studies. In cabbage lines challenged with Leptosphaeria maculans, simultaneous increases in aliphatic glucosinolates (glucoiberverin, glucoerucin) and indolic glucosinolates (glucobrassicin, neoglucobrassicin) correlate with complete resistance, while moderate resistance associates with increases in either aliphatic or indolic glucosinolates [2]. The expression of CYP81F2, a gene involved in indole glucosinolate modification, shows positive correlation with both glucobrassicin and neoglucobrassicin content [2].

Nrf2/ARE and AhR/XRE Pathway Crosstalk Investigations in Chemoprevention Research

Neoglucobrassicin is uniquely positioned for studies examining antagonistic interactions between glucosinolate hydrolysis products and Nrf2-mediated phase 2 enzyme induction. Its breakdown products potently inhibit glucoraphanin-mediated stimulation of NQO1 enzyme activity and Gpx2 promoter activity in HepG2 cells via an AhR/XRE-dependent mechanism [3]. This functional antagonism contrasts sharply with the Nrf2-activating effects of sulforaphane, enabling investigations of dietary glucosinolate interactions and pathway crosstalk [3].

Chemotype Discrimination and Metabolic Engineering in Brassica Hairy Root Culture Systems

Neoglucobrassicin serves as a definitive chemical marker for discriminating between green and red kale chemotypes in hairy root cultures. Its 16.2-fold enrichment in red kale relative to green kale provides the highest differential signal among all indole glucosinolates analyzed, making it an ideal target for genotype-specific metabolic engineering studies and for monitoring the expression of CYP81F4 and associated methyltransferases [4].

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